6-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(p-tolyl)pyrimidin-4-amine
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Overview
Description
6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.
Preparation Methods
The synthesis of 6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form the intermediate 4-(4-chlorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methyl-4-aminopyrimidine in the presence of a suitable base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context, but often include key signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar compounds include other n-arylpiperazines, such as:
4-CHLORO-6-(4-{4-[4-(METHYLSULFONYL)BENZYL]PIPERAZIN-1-YL}-1H-PYRAZOL-5-YL)BENZENE-1,3-DIOL: This compound shares a similar piperazine structure but differs in its substituents and overall molecular framework.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Another related compound with a piperazine core, used in various medicinal chemistry applications.
The uniqueness of 6-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE lies in its specific substituents and the resulting biological activity, which can be distinct from other similar compounds.
Properties
Molecular Formula |
C22H24ClN5O2S |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H24ClN5O2S/c1-16-3-7-19(8-4-16)26-21-15-22(25-17(2)24-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26) |
InChI Key |
SNFXWSANNHCHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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